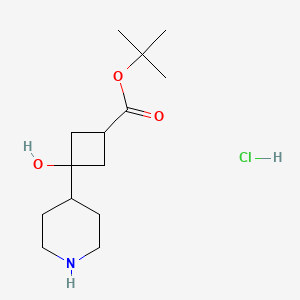

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride

CAS No.: 2305253-30-7

Cat. No.: VC7199581

Molecular Formula: C14H26ClNO3

Molecular Weight: 291.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2305253-30-7 |

|---|---|

| Molecular Formula | C14H26ClNO3 |

| Molecular Weight | 291.82 |

| IUPAC Name | tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C14H25NO3.ClH/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11;/h10-11,15,17H,4-9H2,1-3H3;1H |

| Standard InChI Key | CXSQDJLEIOJVND-WOTSFZPSSA-N |

| SMILES | CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O.Cl |

Introduction

Chemical Identity and Structural Features

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate hydrochloride belongs to the class of bicyclic carbamates. Its structure integrates three key components:

-

A cyclobutane ring substituted at the 1- and 3-positions with carboxylate and piperidinyl groups, respectively.

-

A tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthesis.

-

A hydrochloride salt form, improving solubility for pharmacological studies .

The molecular formula is deduced as C₁₅H₂₆N₂O₃·HCl, yielding a molecular weight of 291.82 g/mol. Stereochemical considerations arise from the hydroxyl and piperidinyl substituents on the cyclobutane ring, though specific configurations (e.g., R or S) remain unspecified in available literature .

Synthesis and Characterization

Analytical Characterization

Key techniques for verifying structure and purity include:

-

Nuclear Magnetic Resonance (NMR): For assigning proton and carbon environments.

-

Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): Assessing purity >95% .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₂₆N₂O₃·HCl |

| Molecular Weight | 291.82 g/mol |

| Solubility | Soluble in polar solvents (e.g., DMSO) |

| Stability | Stable under inert atmosphere |

| Melting Point | Not reported |

The hydrochloride salt enhances aqueous solubility, facilitating in vitro assays. The Boc group confers stability against nucleophilic attack, a critical feature for handling and storage .

Biological Activity and Mechanism

Muscarinic Receptor Interaction

Structural analogs of this compound exhibit muscarinic receptor antagonism, particularly at M₂ subtypes . The piperidinyl group is hypothesized to mimic acetylcholine’s quaternary ammonium moiety, enabling competitive binding to muscarinic receptors.

| Hazard Code | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures

-

Use personal protective equipment (PPE) including gloves and goggles.

Structural Analogues and Comparative Analysis

Key Observations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume